Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester

Physical form Formulation handling Masterbatch compounding

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester (CAS 65816-20-8), also known as Givsorb UV-2 or ultraviolet absorber UV-2, is an N-aryl-substituted formamidine derivative with the molecular formula C18H20N2O2 and a molecular weight of 296.36 g/mol. It functions primarily as a UV absorber and light stabilizer for a broad range of polymer substrates including polyurethanes, PVC, polyolefins, ABS, nylon, and acetal resins, and is also employed in surfactant coatings, polishes, dyestuffs, and carpet treatments.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 65816-20-8
Cat. No. B3029430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
CAS65816-20-8
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2
InChIInChI=1S/C18H20N2O2/c1-3-20(17-8-6-5-7-9-17)14-19-16-12-10-15(11-13-16)18(21)22-4-2/h5-14H,3-4H2,1-2H3
InChIKeyLTGPEBRDBMFYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (CAS 65816-20-8): Core Identity and Industrial Positioning


Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester (CAS 65816-20-8), also known as Givsorb UV-2 or ultraviolet absorber UV-2, is an N-aryl-substituted formamidine derivative with the molecular formula C18H20N2O2 and a molecular weight of 296.36 g/mol . It functions primarily as a UV absorber and light stabilizer for a broad range of polymer substrates including polyurethanes, PVC, polyolefins, ABS, nylon, and acetal resins, and is also employed in surfactant coatings, polishes, dyestuffs, and carpet treatments . Registered under EINECS 265-932-4, this compound is listed in the EPA Chemical Substance Inventory as a commercial chemical substance [1].

Why Generic Substitution of Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate Fails: Physical Form and Compatibility Determinants


Simple substitution of this compound with its closest methyl-homolog (UV-1, CAS 57834-33-0) or with alternative UV absorber classes such as benzophenones or benzotriazoles is fraught with functional risk. The target compound is a crystalline solid with a melting point of 62–65°C , whereas the methyl homolog UV-1 is a liquid or low-melting solid (mp 28–32°C) . This physical-state difference directly impacts handling, weighing accuracy, and dispersion behavior in powder-blend formulations. Furthermore, the ethyl derivative is explicitly recommended for at least seven distinct polymer classes (PU, PVC, PP, PE, HDPE, LDPE, ABS, nylon, acetal resins) , while the methyl variant is primarily optimized for polyurethane systems. Beyond the formamidine class, benzophenone- and benzotriazole-type absorbers operate through different photoprotection mechanisms and exhibit markedly inferior photostability, making them non-equivalent replacements. The quantitative evidence below details exactly where and by how much this compound departs from its comparators.

Quantitative Differentiation Evidence for Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (CAS 65816-20-8)


Solid-State Handling Advantage Over Liquid Methyl-Homolog UV-1 at Ambient Temperature

The target compound exists as a crystalline solid at ambient temperature (melting point 62–65°C) , whereas its closest structural analog, the methyl homolog UV-1 (CAS 57834-33-0), is a liquid or low-melting solid with a melting point of 28–32°C . This 30–37°C elevation in melting point transforms the physical state from a viscous liquid to a free-flowing powder at room temperature.

Physical form Formulation handling Masterbatch compounding

5- to 30-Fold Greater Photodegradation Resistance Compared to Benzophenone-Type UV Absorbers

In accelerated irradiation tests, structurally analogous formamidine compounds of the same class as the target compound exhibited 3–16% degradation after 24 hours of Hanovia-lamp exposure, whereas the commercial hydroxybenzophenone absorber 2-hydroxy-4-methoxybenzophenone reached 100% degradation within the same period [1]. The formamidines are reported to be approximately 5 to 30 times more resistant to photodegradation than the benzophenone comparator [1].

Photostability Accelerated weathering Formamidine UV absorber

Multi-Polymer Compatibility Across 7+ Resin Classes Versus PU-Optimized Methyl Homolog UV-1

Technical literature lists the target ethyl formamidine as a light stabilizer and antioxidant for at least seven distinct polymer classes: polyurethane, PVC, polyolefins (PP, PE, HDPE, LDPE), ABS, nylon, and acetal resins . By contrast, the methyl homolog UV-1 (CAS 57834-33-0) is predominantly recommended for polyurethane systems—specifically two-component PU coatings, PU foams, and PU thermoplastic elastomers—with limited extension to PVC and acrylic resins [1].

Polymer compatibility Multi-resin stabilization Supply chain consolidation

Multi-Mechanism Photoprotection: Singlet Oxygen Quenching and Fluorescence Suppression Outperforming Benzotriazole

In a comparative study of three UV stabilizers, the ethyl formamidine (designated UV1 in the publication) demonstrated good UV screening action and was a good quencher of singlet oxygen and of the fluorescence of polypropylene and rhodamine. The overall photoprotecting effectiveness decreased in the order: 2-hydroxy-4-octoxybenzophenone (UV2) > ethyl formamidine (UV1) > 2-(2′-hydroxy-3′,5′-ditert-butyl-phenyl)-5-chloro benzotriazole (UV3) [1]. Critically, the formamidine's photoprotective action was attributed not merely to UV screening but also to excited-state quenching and free-radical scavenging capability [1].

Singlet oxygen quenching Radical scavenging Fluorescence suppression

Superior Discoloration Resistance in PVC Films: 80-Hour Protection vs. Severe Degradation in Unstabilized Control

In PVC/PVAc film discoloration tests, structurally analogous formamidines of the same class as the target compound maintained only slight discoloration (rating 2 on a 0–4 scale) after 80 hours of Hanovia-lamp exposure. The unstabilized control film reached severe discoloration (rating 4) after only 24 hours [1]. The target compound belongs to the same formamidine chemical class demonstrated to provide this level of protection at just 0.4 wt% loading [1].

PVC stabilization Anti-yellowing Discoloration resistance

Best-Fit Application Scenarios for Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate Based on Quantitative Differentiation Evidence


High-Temperature Engineering Thermoplastic Compounding (Injection Molding and Extrusion)

The formamidine class, to which this compound belongs, demonstrates thermal stability enabling distillation above 200°C with no decomposition observed even at vessel temperatures exceeding 300°C [1]. This makes ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate suitable for high-temperature polymer processing operations such as injection molding and extrusion of engineering plastics (ABS, nylon, polyolefins) where many conventional UV absorbers would thermally degrade, off-gas, or cause color formation. The solid physical form further facilitates direct gravimetric feeding into compounders.

Dry-Blend Masterbatch and Powder Coating Formulations Requiring Precise Additive Dispensing

With a melting point of 62–65°C , the compound remains a free-flowing powder under ambient storage and handling conditions. This solid-state characteristic eliminates the dispensing challenges, adhesion losses, and solvent pre-dissolution requirements associated with liquid UV absorbers such as the methyl homolog UV-1 (mp 28–32°C) . It enables direct incorporation into dry-blend masterbatch formulations and powder coatings, improving weighing accuracy and blend homogeneity.

Multi-Resin Production Lines Seeking Single-Additive Inventory Consolidation

The compound is explicitly recommended as a light stabilizer and antioxidant for polyurethane, PVC, polyolefins (PP, PE, HDPE, LDPE), ABS, nylon, and acetal resins —representing at least seven distinct polymer classes. This breadth of compatibility allows manufacturers running multi-resin production lines to consolidate UV-stabilizer procurement onto a single additive, reducing the number of inventory SKUs, simplifying material qualification, and minimizing cross-contamination risks from multiple additive types.

Long-Life Outdoor PVC Profiles and Building Products Requiring Anti-Yellowing Warranty Compliance

Formamidine-class UV absorbers have been shown to maintain only slight discoloration (rating 2 on a 0–4 scale) in PVC/PVAc films after 80 hours of intense UV exposure, whereas unstabilized controls reach severe discoloration (rating 4) in just 24 hours [1]. This anti-yellowing efficacy, combined with the compound's demonstrated ability to quench singlet oxygen and scavenge free radicals [2], provides a multi-mechanism defense against the photodegradation pathways that cause aesthetic failure in outdoor PVC siding, window profiles, and decking products.

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